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Compound of Interest

Compound Name: Draflazine, (S)-

CAS No.: 138681-29-5

Cat. No.: B13439037

Get Quote

Draflazine, also known by its research code R-75231 (for the racemic mixture) and specifically

as (-)-R-75231 or R-88021 for the active enantiomer, is a high-affinity, selective inhibitor of the

Equilibrative Nucleoside Transporter 1 (ENT1).[1] This transporter, encoded by the SLC29A1

gene, is a critical gateway for the bidirectional movement of nucleosides like adenosine across

cell membranes.[2] By potently blocking this transporter, Draflazine effectively increases the

extracellular concentration of endogenous adenosine, a purine nucleoside that plays a

profound role in cellular signaling across cardiovascular, nervous, and immune systems.[3][4]

This guide, intended for researchers and drug development professionals, provides a

comprehensive overview of Draflazine's chemical and pharmacological properties. We will

delve into its mechanism of action, provide field-proven experimental protocols for its study,

and discuss its application as a powerful research tool and its journey as a potential therapeutic

agent. The focus will be on the causality behind its effects and the experimental designs used

to validate its function.
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The precise identification and physical characteristics of a compound are foundational to its

application in research. Draflazine is a structurally complex small molecule with specific

stereochemical properties that are crucial to its biological activity. The (-)-enantiomer,

Draflazine (R-88021), is significantly more potent than its (+)-enantiomer (R-88016).[5] For

instance, in displacing [3H]nitrobenzylthioinosine from human erythrocytes, the (-)-enantiomer

is approximately 40 times more potent than the (+)-enantiomer.[5]

Identifier Value Reference

IUPAC Name

1-[2-(4-amino-2,6-

dichloroanilino)-2-oxoethyl]-4-

[5,5-bis(4-

fluorophenyl)pentyl]piperazine-

2-carboxamide

[6]

Synonyms
R-75231 (racemate), (-)-R-

75231, Draflazine, R-88021
[6]

CAS Number

138681-29-5 (Draflazine);

120770-34-5 (Racemic R-

75231)

[6]

Molecular Formula C₃₀H₃₃Cl₂F₂N₅O₂ [6]

Molecular Weight 604.52 g/mol [6]

Physical Form White to beige powder

Solubility DMSO (2 mg/mL)

Pharmacological Profile: Mechanism of Action
The primary pharmacological action of Draflazine is the potent and highly selective inhibition of

the ENT1 transporter. ENT1 is responsible for clearing adenosine from the extracellular space,

thereby terminating its signaling effects on cell surface adenosine receptors (A₁, A₂ₐ, A₂ᵦ, A₃).

[3]

Causality of Action:
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Adenosine Release: Under conditions of metabolic stress, such as ischemia or inflammation,

intracellular ATP is catabolized, leading to an increased production and release of adenosine

into the extracellular space.

ENT1-Mediated Reuptake: The ENT1 transporter rapidly transports this extracellular

adenosine back into the cell, keeping its ambient concentration low.

Draflazine-Mediated Inhibition: Draflazine binds to the ENT1 transporter with high affinity,

physically obstructing the passage of adenosine.[7] This blockade leads to a sustained

accumulation of adenosine in the extracellular milieu.

Enhanced Receptor Signaling: The elevated adenosine concentration results in enhanced

and prolonged activation of adenosine receptors on the cell surface, triggering downstream

physiological effects such as vasodilation, anti-inflammatory responses, and inhibition of

platelet aggregation.[5]

Draflazine's utility stems from its selectivity; it is 370-fold more selective for ENT1 over the

other major equilibrative transporter, ENT2 (SLC29A2). This specificity allows researchers to

dissect the specific roles of ENT1 in physiological and pathological processes.
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Draflazine's Mechanism of Action.

Key Applications & In Vitro Experimental Protocols
Draflazine's mechanism makes it a valuable tool for studying adenosine signaling in various

therapeutic areas. Below are key applications with validated, step-by-step protocols.

Application 1: Cardioprotection Research
Expertise & Rationale: Adenosine is a well-established endogenous cardioprotectant,

particularly during ischemic events. By inhibiting its reuptake, Draflazine can potentiate these

protective effects. A critical requirement for a cardioprotective agent is the absence of negative

inotropic (contractility-reducing) effects. The following protocols validate both Draflazine's target

engagement in cardiac tissue and its functional safety profile.[7]

This protocol determines the binding affinity (Ki) of Draflazine for the ENT1 transporter in

human myocardial tissue membranes.
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Membrane Preparation: Homogenize human ventricular tissue in ice-cold buffer (e.g., 50 mM

Tris-HCl, pH 7.4). Centrifuge at low speed (e.g., 1,000 x g) to remove debris. Collect the

supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

Resuspend the membrane pellet in a fresh buffer to a known protein concentration.

Assay Setup: In a 96-well plate, add, in order:

Assay buffer.

A range of concentrations of Draflazine (or other unlabeled competitor).

A fixed, low concentration of the radioligand [³H]-nitrobenzylthioinosine ([³H]-NBTI),

typically at its Kd value (e.g., 0.8 nM).[7]

The prepared myocardial membranes (e.g., 50-100 µg protein).

Incubation: Incubate the plate at room temperature (e.g., 20-22°C) for 60 minutes to allow

binding to reach equilibrium.

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through

glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate

bound from free radioligand.

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the

radioactivity using a liquid scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-radioactive ligand (e.g., 10 µM NBTI). Specific binding is calculated by subtracting

non-specific from total binding. Plot the specific binding against the log concentration of

Draflazine and fit to a one-site competition model to determine the IC₅₀, which can then be

converted to a Ki value using the Cheng-Prusoff equation. A Ki of ~4.5 nM is expected for

Draflazine in human myocardium.[7]

Application 2: Anti-Platelet Aggregation Studies
Expertise & Rationale: Extracellular adenosine, acting primarily through the A₂ₐ receptor on

platelets, is a potent inhibitor of platelet aggregation. This protocol is designed to demonstrate
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how Draflazine, by increasing local adenosine levels, can enhance the natural braking system

on platelet activation. This is a self-validating system because Draflazine itself has no direct

anti-aggregatory effect; its activity is entirely dependent on the presence of endogenous

adenosine.[5]

This assay measures platelet aggregation in a physiologically relevant environment.

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing

an anticoagulant (e.g., sodium citrate).

Assay Preparation: Allow the blood to stabilize at room temperature.

Incubation with Inhibitor: Pre-incubate aliquots of whole blood with either vehicle (e.g.,

DMSO) or a fixed concentration of Draflazine (e.g., 1 µM) for a short period (e.g., 10-15

minutes) at 37°C.

Addition of Agonist: Add a platelet agonist, such as Adenosine Diphosphate (ADP), at a

concentration known to induce aggregation (e.g., 10 µM).

Measurement: Immediately measure platelet aggregation using an impedance

aggregometer. The instrument measures the change in electrical impedance between two

electrodes as platelets aggregate onto them.

Data Analysis: Compare the aggregation curve (impedance vs. time) of the Draflazine-

treated sample to the vehicle control. The expected result is that in the presence of

Draflazine, the ADP-induced aggregation will be significantly inhibited due to the potentiation

of endogenous adenosine's anti-aggregatory effects.[5] The IC₅₀ for Draflazine in this type of

assay is approximately 0.5 µM.[5]

Preparation Assay Analysis

Collect Whole Blood
(Citrated)

Pre-incubate at 37°C with:
1. Vehicle (Control)
2. Draflazine (1 µM)

Add Agonist
(e.g., ADP)

Measure Aggregation
(Impedance Aggometer)

Compare Aggregation Curves:
Vehicle vs. Draflazine

Expected Result:
Draflazine inhibits aggregation
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Workflow for Platelet Aggregation Assay.

In Vivo & Clinical Perspective
The principles observed in vitro have been translated into animal models and early-phase

human trials.

Animal Models: Draflazine has demonstrated significant cardioprotective efficacy against

catecholamine-induced damage in rabbits. Furthermore, it has shown antihyperalgesic

activity in guinea pig models of inflammatory pain, completely reversing hypersensitivity in

both complete Freund's adjuvant (CFA) and carrageenan-induced inflammation models.[1]

Clinical Trials: In a randomized, double-blind, placebo-controlled study in patients with

unstable angina and non-Q-wave infarction, Draflazine was well-tolerated and did not cause

adverse hemodynamic effects.[8] While it showed a trend towards reducing the duration of

chest pain, the effect was not statistically significant in the small study population, and its

development for cardiac arrhythmias was discontinued.[8][9] It has also been investigated in

Phase 2 trials for ulcerative colitis.[3]

Conclusion
R-75231 Draflazine is a quintessential example of a selective pharmacological tool. Its identity

as a potent and highly selective inhibitor of the ENT1 nucleoside transporter is well-

established, supported by extensive in vitro and in vivo data.[5][7] While its path to clinical

approval has been challenging, its value to the scientific community is undeniable. For

researchers in cardiovascular disease, inflammation, and neuroscience, Draflazine remains an

indispensable molecule for probing the complex and multifaceted signaling pathways of

endogenous adenosine. Its well-defined mechanism of action and the robust experimental

protocols it has been validated with ensure its continued use in elucidating fundamental

biological processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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